Panipenem-betamipron is a combination pharmaceutical compound that consists of panipenem, a carbapenem antibiotic, and betamipron, an anionic transport inhibitor. This combination is primarily used to enhance the antibacterial efficacy of panipenem while minimizing its nephrotoxic effects. Panipenem exhibits a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics such as beta-lactams. The coadministration of betamipron prevents the renal uptake of panipenem, thereby reducing the risk of nephrotoxicity associated with carbapenem antibiotics .
Panipenem was first developed in the 1980s and has been utilized in clinical settings for treating complex bacterial infections. Betamipron was introduced to mitigate the side effects of panipenem, particularly its nephrotoxic potential. The combination has been studied extensively in clinical trials and is recognized for its effectiveness in treating respiratory and urinary tract infections among other indications .
Panipenem-betamipron is classified as:
The synthesis of panipenem involves several chemical reactions that typically start from natural amino acids and utilize various synthetic pathways to achieve the desired structural modifications.
The molecular structure of panipenem features a beta-lactam ring characteristic of carbapenems, with specific substituents that confer its antibacterial properties. Betamipron’s structure includes an anionic component that facilitates its role as a transport inhibitor.
The mechanism by which panipenem exerts its antibacterial effect involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, leading to cell lysis and death.
Studies indicate that both components maintain their efficacy over a range of temperatures but should be stored away from direct light to prevent degradation .
Panipenem-betamipron is primarily applied in clinical settings for treating various infections:
The carbapenem class represents a pivotal advancement in β-lactam antibiotics, originating from the discovery of thienamycin in 1976 from Streptomyces cattleya. This natural product exhibited unprecedented broad-spectrum activity and relative resistance to β-lactamases but suffered from chemical instability in aqueous solutions and susceptibility to renal dehydropeptidase-I (DHP-I) enzymatic degradation [3] [10]. These limitations drove synthetic efforts to stabilize the carbapenem core, leading to imipenem (an N-formimidoyl derivative of thienamycin) in 1985—the first clinically approved carbapenem. To overcome its renal toxicity, imipenem was co-formulated with cilastatin, a DHP-I inhibitor [3] [9]. Subsequent carbapenem development focused on structural refinements: Meropenem (1995) introduced a 1β-methyl group conferring intrinsic DHP-I stability, eliminating the need for co-administration with an inhibitor. Panipenem emerged as part of this evolutionary trajectory, receiving approval in Japan in 1993 as a strategic response to the need for compounds balancing broad-spectrum coverage and renal safety [6] [8]. Its development paralleled other regionally significant carbapenems like biapenem (Japan, 2001) and preceded ertapenem (2001), designed for once-daily dosing but lacking anti-pseudomonal activity [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1